molecular formula C15H24N2 B13961289 3-(1-Benzylpiperidin-2-yl)propan-1-amine

3-(1-Benzylpiperidin-2-yl)propan-1-amine

Cat. No.: B13961289
M. Wt: 232.36 g/mol
InChI Key: DYOLSWARDAFROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylpiperidin-2-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a propan-1-amine chain attached to the second carbon of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-2-yl)propan-1-amine typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Benzylation: The next step involves the introduction of the benzyl group to the nitrogen atom of the piperidine ring. This is usually done using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the second carbon of the piperidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can affect various physiological processes, making the compound of interest in neurological research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-3-amine: Similar in structure but with the amine group attached to the third carbon of the piperidine ring.

    2-(1-Benzylpiperidin-2-yl)propan-2-amine: Similar structure with a different substitution pattern on the propan-amine chain.

    3-(1-Benzylpiperidin-4-yl)propan-1-amine: Similar structure with the amine group attached to the fourth carbon of the piperidine ring.

Uniqueness

3-(1-Benzylpiperidin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)propan-1-amine

InChI

InChI=1S/C15H24N2/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,16H2

InChI Key

DYOLSWARDAFROU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCN)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.